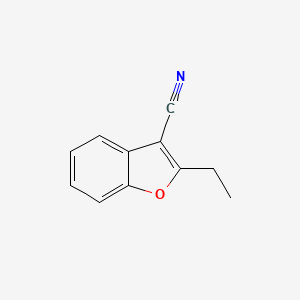

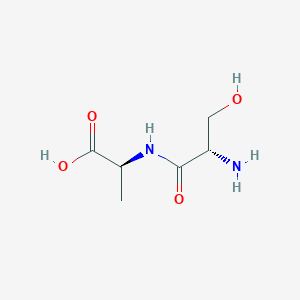

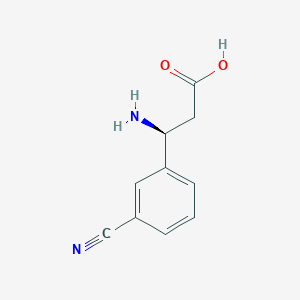

(S)-3-Amino-3-(3-cyanophenyl)propanoic acid

Übersicht

Beschreibung

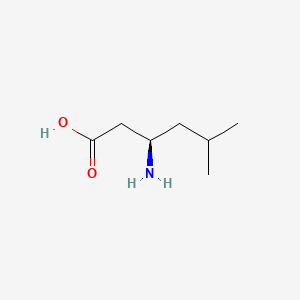

(S)-3-Amino-3-(3-cyanophenyl)propanoic acid is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

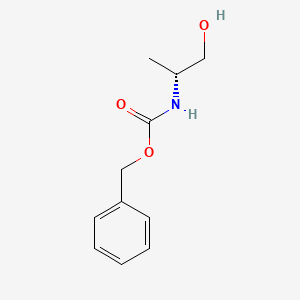

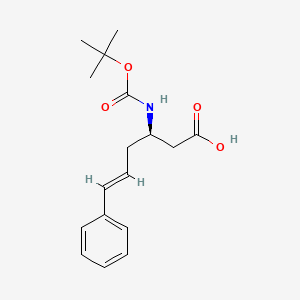

(S)-3-Amino-3-(3-cyanophenyl)propanoic acid has been utilized in the synthesis of enantiomers and N-protected derivatives. For instance, the racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate was synthesized, and its enantiomers were separated through enantioselective N-acylation. These enantiomers were then transformed into Boc and Fmoc-protected derivatives (Solymár, Kanerva, & Fülöp, 2004).

Antiproliferative Activity

In the field of medicinal chemistry, derivatives of this compound have been explored for their antiproliferative activity. For example, novel Pt(II)-complexes with an L-alanyl-based ligand demonstrated moderate cytotoxic activity on cancer cells, suggesting potential applications in cancer treatment (Riccardi et al., 2019).

Corrosion Inhibition

In material science, derivatives such as Schiff's bases synthesized from 3-amino-3-(4-cyanophenyl)propanoic acid have been used as corrosion inhibitors for mild steel in acidic solutions. These compounds exhibit high efficiency and act as both physisorption and chemisorption agents (Gupta, Quraishi, Verma, & Mukherjee, 2016).

Biocatalysis

In biotechnology, this compound plays a crucial role in asymmetric biocatalysis. A study using Methylobacterium Y1-6 showed that this compound could be stereoselectively hydrolyzed to form S-acid, demonstrating its significance in producing enantiopure compounds (Li, Wang, Huang, Zou, & Zheng, 2013).

Polymer Modification

Additionally, this compound derivatives have been used in the modification of polymers. For instance, radiation-induced polyvinyl alcohol/acrylic acid hydrogels were modified with various amines including derivatives of this compound, enhancing their antibacterial and antifungal properties, which could have medical applications (Aly & El-Mohdy, 2015).

Wirkmechanismus

“(S)-3-Amino-3-(3-cyanophenyl)propanoic acid”, also known as L-ACPA, is an allosteric agonist of the metabotropic glutamate receptor subtype 4 (mGluR4). This means it binds to a site on the mGluR4 receptor that is distinct from the active site, and in doing so, it modulates the receptor’s activity.

Eigenschaften

IUPAC Name |

(3S)-3-amino-3-(3-cyanophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-6-7-2-1-3-8(4-7)9(12)5-10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRUDIPCLABXNDE-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(CC(=O)O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[C@H](CC(=O)O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426851 | |

| Record name | (3S)-3-Amino-3-(3-cyanophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791778-00-2 | |

| Record name | (βS)-β-Amino-3-cyanobenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=791778-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-Amino-3-(3-cyanophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.